REACTION_CXSMILES
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B(Br)(Br)Br.[F:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[O:15]C>C(OCC)(=O)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15]
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Name
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|
Quantity
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116 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])OC
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Name
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ice water
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Quantity
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600 mL
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Type
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reactant
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Smiles
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|
Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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does not exceed −5° C
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Type
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CUSTOM
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Details
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After phase separation
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulfate
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
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Details
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the solvents are removed under reduced pressure
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Type
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CUSTOM
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Details
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The residue is purified by chromatography on silica gel (10:1 cyclohexane/ethyl acetate)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |